6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 866848-85-3
VCID: VC7851153
InChI: InChI=1S/C10H7BrO3/c11-5-3-7-6(1-2-9(7)12)8(4-5)10(13)14/h3-4H,1-2H2,(H,13,14)
SMILES: C1CC(=O)C2=C1C(=CC(=C2)Br)C(=O)O
Molecular Formula: C10H7BrO3
Molecular Weight: 255.06

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

CAS No.: 866848-85-3

Cat. No.: VC7851153

Molecular Formula: C10H7BrO3

Molecular Weight: 255.06

* For research use only. Not for human or veterinary use.

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid - 866848-85-3

Specification

CAS No. 866848-85-3
Molecular Formula C10H7BrO3
Molecular Weight 255.06
IUPAC Name 6-bromo-1-oxo-2,3-dihydroindene-4-carboxylic acid
Standard InChI InChI=1S/C10H7BrO3/c11-5-3-7-6(1-2-9(7)12)8(4-5)10(13)14/h3-4H,1-2H2,(H,13,14)
Standard InChI Key OIDIHMHLTYUHPH-UHFFFAOYSA-N
SMILES C1CC(=O)C2=C1C(=CC(=C2)Br)C(=O)O
Canonical SMILES C1CC(=O)C2=C1C(=CC(=C2)Br)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a dihydroindene core fused with a benzene ring. Key features include:

  • Position 1: A ketone group contributing to electrophilic reactivity.

  • Position 4: A carboxylic acid enabling acid-base chemistry and conjugate transformations.

  • Position 6: A bromine atom facilitating nucleophilic substitution and metal-catalyzed couplings.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₀H₇BrO₃
Molecular Weight255.065 g/mol
Exact Mass253.958 Da
Topological Polar Surface Area (TPSA)54.37 Ų
LogP (Octanol-Water)2.28

The relatively high LogP value indicates moderate lipophilicity, suggesting solubility in organic solvents like dichloromethane or tetrahydrofuran . The polar surface area reflects hydrogen-bonding capacity, critical for crystal lattice stabilization.

Synthesis and Industrial Production

Cyclization Strategies

A pivotal step in synthesizing the indene backbone involves Friedel-Crafts acylation or acid-catalyzed cyclization. For example, 2-cyanophenylpropionic acid undergoes cyclization using aluminum chloride (AlCl₃) and sodium chloride (NaCl) at 140°C for 2 hours, yielding 4-cyano-1-indanone with 73.56% efficiency . Adapting this method, bromination of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid could proceed via electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS).

Proposed Synthesis Pathway

  • Cyclization:

    • Substrate: 4-Carboxyindanone precursor.

    • Conditions: AlCl₃/NaCl, 140°C, 2 hours .

    • Product: 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid.

  • Bromination:

    • Reagents: Br₂ in dichloromethane (DCM) at 0–25°C.

    • Selectivity: Directed by the electron-withdrawing carboxylic acid group, favoring bromination at position 6.

StepReagents/ConditionsIntermediate/ProductYield
CyclizationAlCl₃, NaCl, 140°C, 2h1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid73.56%
BrominationBr₂, DCM, 0°C6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid~65%*

*Estimated based on analogous bromination reactions.

Scalability and Optimization

Industrial production may employ continuous flow reactors to enhance yield and purity. Automated systems minimize human exposure to bromine, while in-line analytics (e.g., HPLC) ensure batch consistency.

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid at position 4 undergoes typical acylations:

Esterification

Reaction with methanol under acid catalysis produces methyl esters, enhancing solubility for further reactions:
6-Bromo-1-oxo-indene-4-COOH+CH₃OHH₂SO₄6-Bromo-1-oxo-indene-4-COOCH₃\text{6-Bromo-1-oxo-indene-4-COOH} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{6-Bromo-1-oxo-indene-4-COOCH₃}

Amide Formation

Activation via thionyl chloride (SOCl₂) generates the acyl chloride, which couples with amines:
6-Bromo-1-oxo-indene-4-COCl+RNH₂6-Bromo-1-oxo-indene-4-CONHR\text{6-Bromo-1-oxo-indene-4-COCl} + \text{RNH₂} \rightarrow \text{6-Bromo-1-oxo-indene-4-CONHR}

Bromine Reactivity

The bromine atom at position 6 participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

Using palladium catalysts, aryl boronic acids replace bromine with aryl groups:
6-Bromo-indanone+ArB(OH)₂Pd(PPh₃)₄6-Ar-indanone\text{6-Bromo-indanone} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{6-Ar-indanone}

ReactionConditionsProduct
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C6-Aryl-1-oxo-indene-4-carboxylic acid

Ketone Transformations

The ketone at position 1 undergoes nucleophilic additions or reductions:

Reduction to Alcohol

Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol:
6-Bromo-1-oxo-indene-4-COOHNaBH₄6-Bromo-1-hydroxy-indene-4-COOH\text{6-Bromo-1-oxo-indene-4-COOH} \xrightarrow{\text{NaBH₄}} \text{6-Bromo-1-hydroxy-indene-4-COOH}

Applications and Research Frontiers

Pharmaceutical Intermediates

The compound’s polyfunctionality makes it a candidate for protease inhibitor scaffolds. For instance, indanone derivatives exhibit affinity for kinase domains, suggesting potential in oncology therapeutics.

Materials Science

Bromine’s electron-withdrawing effect modulates the indene core’s electronic properties, enabling applications in:

  • Organic semiconductors: As electron-deficient moieties in donor-acceptor polymers.

  • Luminescent materials: Bromine-heavy atoms enhance phosphorescence via spin-orbit coupling.

Comparative Analysis with Analogues

CompoundMolecular WeightLogPReactivity Highlights
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid190.161.89Base for further functionalization
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid255.062.28Enhanced cross-coupling capability

The bromine substituent increases molecular weight by 64.90 g/mol and LogP by 0.39, reflecting greater hydrophobicity and improved suitability for Suzuki couplings .

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